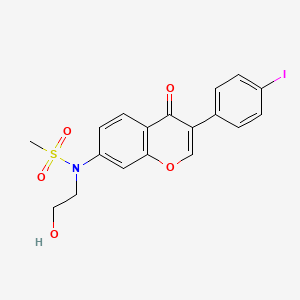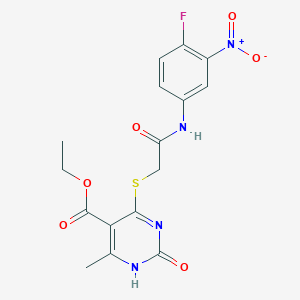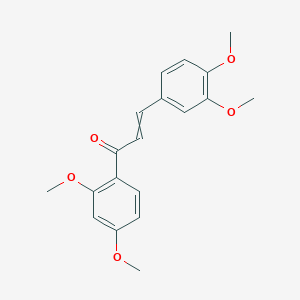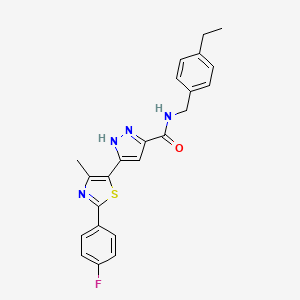![molecular formula C24H32BrN3O2 B14108472 4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide](/img/structure/B14108472.png)
4-bromo-N'-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[221]hept-2-ylidene}benzohydrazide is a complex organic compound that belongs to the class of benzohydrazides This compound is characterized by its unique structure, which includes a bromine atom, a bicyclic heptane ring, and a piperidine moiety
Méthodes De Préparation
The synthesis of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the piperidine moiety: This step involves the reaction of the bicyclic compound with 4-methylpiperidine under specific conditions to introduce the piperidine ring.
Formation of the benzohydrazide: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the benzohydrazide.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzohydrazide moiety.
Applications De Recherche Scientifique
4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.
Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial or anticancer agent. Studies may involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be exploited in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are typically elucidated through biochemical and molecular biology studies.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide stands out due to its unique structural features. Similar compounds include:
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: This compound shares the bromine and benzamide moieties but lacks the bicyclic heptane and piperidine rings.
4-bromo-2-methylpyridine: This simpler compound contains the bromine and pyridine moieties but lacks the additional complexity of the bicyclic and piperidine structures.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar piperidine moiety but differs in the rest of its structure.
The uniqueness of 4-bromo-N’-{(2Z)-1,7,7-trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-2-ylidene}benzohydrazide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H32BrN3O2 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
4-bromo-N-[(Z)-[1,7,7-trimethyl-4-(4-methylpiperidine-1-carbonyl)-2-bicyclo[2.2.1]heptanylidene]amino]benzamide |
InChI |
InChI=1S/C24H32BrN3O2/c1-16-9-13-28(14-10-16)21(30)24-12-11-23(4,22(24,2)3)19(15-24)26-27-20(29)17-5-7-18(25)8-6-17/h5-8,16H,9-15H2,1-4H3,(H,27,29)/b26-19- |
Clé InChI |
YGRMXTYHNVJECM-XHPQRKPJSA-N |
SMILES isomérique |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(/C(=N\NC(=O)C4=CC=C(C=C4)Br)/C3)C |
SMILES canonique |
CC1CCN(CC1)C(=O)C23CCC(C2(C)C)(C(=NNC(=O)C4=CC=C(C=C4)Br)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108409.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14108417.png)
![N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108422.png)

![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14108430.png)

![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108450.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14108455.png)

![methyl 2-[1-(3-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14108478.png)
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108486.png)
